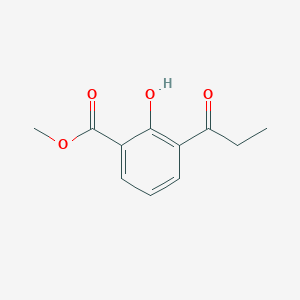

Methyl 2-hydroxy-3-propionylbenzoate

Beschreibung

BenchChem offers high-quality Methyl 2-hydroxy-3-propionylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-hydroxy-3-propionylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-3-propanoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-9(12)7-5-4-6-8(10(7)13)11(14)15-2/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGVWANOISVHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447677 | |

| Record name | Methyl 2-hydroxy-3-propionylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88466-30-2 | |

| Record name | Methyl 2-hydroxy-3-propionylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 2-hydroxy-3-propionylbenzoate?

Primary Application: Key Intermediate in Flavoxate Hydrochloride Synthesis CAS Number: 88466-30-2[1][2]

Executive Summary

Methyl 2-hydroxy-3-propionylbenzoate is a specialized aromatic ester utilized primarily as a regiospecific building block in the pharmaceutical industry. It serves as the critical "C-ring" precursor in the synthesis of Flavoxate Hydrochloride , a smooth muscle relaxant used to treat urinary bladder spasms.

Functionally, the molecule features a 1,2,3-trisubstituted benzene ring , characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl (C2) and the ketone carbonyl of the propionyl group (C3). This structural rigidity directs subsequent cyclization reactions, specifically the formation of the chromone core found in flavone derivatives.

Chemical Identity & Structural Analysis[3]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | Methyl 2-hydroxy-3-(1-oxopropyl)benzoate |

| Common Synonyms | Methyl 3-propionylsalicylate; 3-Propionylsalicylic acid methyl ester |

| CAS Number | 88466-30-2 |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| SMILES | CCC(=O)C1=C(C(=CC=C1)C(=O)OC)O |

Structural Dynamics

The molecule exhibits chelation-controlled reactivity . The hydroxyl proton at C2 is not free; it is locked in a six-membered hydrogen-bonded ring with the oxygen of the propionyl group at C3.

-

Effect on Acidity: The phenolic proton is less acidic than typical phenols due to this stabilization.

-

Effect on Solubility: The internal H-bond reduces polarity, making the compound more soluble in non-polar organic solvents (e.g., benzene, toluene) and less soluble in water compared to non-chelated isomers.

Physical & Chemical Properties[3][4][5][6][7]

Physical Constants

Note: Data represents high-purity synthesized material.

| Property | Value | Condition/Note |

| Physical State | Viscous Liquid / Low-melting Solid | Often isolated as an oil; crystallizes upon high purification. |

| Boiling Point | ~302 °C (Predicted) | Typically distilled under reduced pressure (e.g., 1 mmHg). |

| Density | 1.198 ± 0.06 g/cm³ | Predicted at 20°C. |

| Solubility | Soluble | Chloroform, Dichloromethane, Toluene, Ethanol. |

| Solubility | Insoluble | Water. |

| pKa | 8.04 ± 0.40 | Predicted (Phenolic OH). |

Chemical Reactivity Profile

-

Friedel-Crafts Susceptibility: The ring is deactivated by two electron-withdrawing carbonyl groups but activated by the hydroxyl group. Electrophilic substitution is sterically hindered at C2 and C3, directing further substitution (if any) to C5.

-

Cyclization Potential: The proximity of the C2-Hydroxyl and C3-Propionyl groups allows for condensation with benzoyl chloride/anhydride to form the flavone skeleton (specifically 3-methylflavone-8-carboxylic acid), the core of Flavoxate.

-

Hydrolysis: The methyl ester at C1 is susceptible to base-catalyzed hydrolysis to the free acid (3-propionylsalicylic acid).

Synthesis & Production Pathway[8][9][10]

The industrial synthesis of Methyl 2-hydroxy-3-propionylbenzoate typically utilizes a Friedel-Crafts Acylation or a Fries Rearrangement mechanism, starting from Methyl Salicylate.

Synthesis Workflow Diagram

Caption: Synthesis pathway from Methyl Salicylate to the Flavoxate precursor via Friedel-Crafts acylation.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2-hydroxy-3-propionylbenzoate via Titanium(IV) Chloride catalysis.

Reagents:

-

Methyl Salicylate (1.0 eq)

-

Propionyl Chloride (1.2 eq)

-

Titanium(IV) Chloride (TiCl4) or Aluminum Chloride (AlCl3) (1.0 - 1.5 eq)

-

Solvent: Carbon Disulfide (CS2) or Dichloromethane (DCM)

Procedure:

-

Setup: Equip a dry 4-neck round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.

-

Solvation: Charge Methyl Salicylate (e.g., 30.4 g) and solvent (200 mL) into the flask.

-

Acylation: Cool to 0-5°C. Add Propionyl Chloride dropwise to maintain temperature.

-

Catalysis: Slowly add TiCl4 (or AlCl3) portion-wise. Caution: Exothermic reaction with HCl evolution.

-

Reaction: Heat the mixture to 40°C for 4 hours.

-

Quenching: Cool the reaction mixture to 0°C. Slowly pour into ice-water acidified with HCl to decompose the metal complex.

-

Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM. Combine organic phases.[3][4]

-

Purification: Wash with brine, dry over Na2SO4, and evaporate solvent.

-

Isolation: Distill the resulting oily residue under reduced pressure to obtain the product (Yield ~80-85%).

Analytical Characterization

To validate the identity of synthesized Methyl 2-hydroxy-3-propionylbenzoate, the following spectral signatures should be confirmed.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | ~12.5 | Singlet (Broad) | -OH (Chelated phenolic proton) |

| 7.9 - 8.1 | Doublet/Multiplet | Ar-H (C6, Ortho to ester) | |

| 7.6 - 7.8 | Doublet/Multiplet | Ar-H (C4, Ortho to ketone) | |

| 6.9 - 7.1 | Triplet | Ar-H (C5, Meta to both) | |

| 3.95 - 4.05 | Singlet | -OCH₃ (Methyl ester) | |

| 3.0 - 3.1 | Quartet | -CH₂- (Propionyl methylene) | |

| 1.1 - 1.2 | Triplet | -CH₃ (Propionyl methyl) |

Infrared Spectroscopy (IR)

-

3200–3300 cm⁻¹: O-H stretch (Weak/Broad due to intramolecular H-bonding).

-

1690–1700 cm⁻¹: C=O stretch (Ketone, conjugated).

-

1675–1685 cm⁻¹: C=O stretch (Ester, conjugated).

-

1600 cm⁻¹: C=C aromatic ring skeletal vibrations.

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of vapors.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis or oxidation.

References

-

Axios Research. (n.d.). Methyl 2-hydroxy-3-propionylbenzoate - CAS - 88466-30-2.[1][2][5] Retrieved Jan 28, 2026, from [Link]

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for Methyl 2-hydroxy-3-propionylbenzoate. Retrieved Jan 28, 2026, from [Link]

- Google Patents. (1985). US4533732A - 3-Propionylsalicylic acid derivatives and process for the preparation of the same.

Sources

- 1. molbase.com [molbase.com]

- 2. methyl 2-propionylbenzoate | CAS#:32025-37-9 | Chemsrc [chemsrc.com]

- 3. FLAVOXATE | 15301-69-6 [chemicalbook.com]

- 4. US4533732A - 3-Propionylsalicylic acid derivatives and process for the preparation of the same - Google Patents [patents.google.com]

- 5. 88466-30-2,2-HYDROXY-3-PROPIONYL-BENZOIC ACID METHYL ESTER [lookchemicals.com]

Technical Synthesis Guide: Methyl 2-hydroxy-3-propionylbenzoate

CAS Registry Number: 88466-30-2 Synonyms: Methyl 3-propionylsalicylate; 2-Hydroxy-3-propionylbenzoic acid methyl ester Target Audience: Synthetic Organic Chemists, Process Development Scientists Version: 1.0

Executive Summary & Chemical Profile[1][2][3][4]

Methyl 2-hydroxy-3-propionylbenzoate (MHPB) is a critical regioselective intermediate used primarily in the synthesis of flavones, chromones (e.g., proxicromil derivatives), and specialized agrochemicals.

The synthesis of MHPB presents a classic challenge in aromatic substitution: Regiocontrol. Direct acylation of methyl salicylate typically favors the 5-position (para to the hydroxyl) due to steric hindrance at the 3-position (sandwiched between the hydroxyl and the methyl ester). However, the 3-position is electronically activated by the hydroxyl group.

To achieve the 3-propionyl isomer exclusively, this guide details two distinct pathways:

-

The Titanium-Mediated "One-Pot" Rearrangement (Recommended): A high-yield industrial route utilizing TiCl₄ chelation to direct substitution to the ortho (3-) position.

-

The Classical Fries Rearrangement: A two-step protocol involving O-acylation followed by Aluminum Chloride (AlCl₃) catalyzed migration.

Physicochemical Properties[3][4][5][6][7]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | |

| Molecular Weight | 208.21 g/mol | |

| Appearance | Crystalline solid / Low-melting solid | [1] |

| Melting Point | 43.0 – 44.0 °C | [2] |

| Boiling Point | 110 °C @ 3 mmHg (approximate) | [3] |

| Solubility | Soluble in DCM, EtOAc, Chloroform; Insoluble in water |

Synthesis Pathway A: Titanium-Mediated Chelation (Recommended)

This protocol is superior for scale-up as it minimizes the formation of the 5-propionyl impurity. It exploits the high affinity of Titanium(IV) for oxygen to form a chelated complex between the phenolic oxygen and the carbonyl oxygen of the ester, exposing the 3-position for intramolecular delivery of the acyl group.

Mechanistic Pathway[6][7][8][9]

The reaction proceeds via an in situ formation of the O-propionyl ester, followed by a solvent-free thermal rearrangement. The TiCl₄ acts as a Lewis acid clamp, stabilizing the transition state at the sterically crowded 3-position.

Figure 1: Titanium-mediated chelation pathway favoring the 3-position.

Detailed Protocol

Reagents:

-

Methyl Salicylate (1.0 eq)

-

Propionyl Chloride (1.2 eq)

-

Titanium Tetrachloride (TiCl₄) (1.0 eq)

-

Solvent: Carbon Disulfide (CS₂) or Dichloromethane (DCM) [Note: CS₂ is traditional but neurotoxic; DCM is a viable modern alternative for the initial step]

Step-by-Step Methodology:

-

Preparation: In a dry 4-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve Methyl Salicylate (30.4 g, 0.2 mol) in CS₂ (200 mL) .

-

Acylation: Cool the solution to 10°C. Add Propionyl Chloride (20.4 g, 0.24 mol) dropwise over 20 minutes.

-

Initial Heating: Warm the mixture to 40°C and stir for 4 hours. This forms the intermediate O-acyl species.

-

Catalyst Addition: Cool the mixture to 0°C. Carefully add TiCl₄ (38.0 g, 0.2 mol) dropwise. Caution: Exothermic reaction.

-

Solvent Strip: Stir for 30 minutes. Then, set the apparatus for distillation (or use a rotary evaporator) to remove the CS₂/solvent completely under reduced pressure. You will be left with a viscous organometallic complex.

-

Thermal Rearrangement (The "Melt"): Heat the solvent-free residue to 120°C in an oil bath. Maintain this temperature for 4 hours. This high-energy step drives the acyl group from the oxygen to the ortho-carbon (3-position).

-

Quench: Cool the reaction mass to room temperature. Add crushed ice/water (300 mL) slowly to decompose the titanium complex.

-

Extraction: Extract the aqueous mixture with Dichloromethane (3 x 100 mL).

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Isolation: Distill the residue under reduced pressure or recrystallize from ligroin/hexane to obtain the product.

Expected Yield: 80–85% Key Quality Attribute: Absence of 5-propionyl isomer (checked via ¹H NMR).

Synthesis Pathway B: Classical Fries Rearrangement

This method involves two discrete steps. It is useful if TiCl₄ handling is not feasible, though it often requires more rigorous purification to remove the 5-isomer.

Logic Flow

Figure 2: Two-step classical Fries rearrangement workflow.

Detailed Protocol

Step 1: Synthesis of Methyl 2-propionyloxybenzoate

-

Mix Methyl Salicylate (1.0 eq) and Propionyl Chloride (1.2 eq) in Toluene.

-

Add a catalytic amount of Pyridine or Dimethylaniline.

-

Reflux for 3 hours until HCl evolution ceases.

-

Wash with dilute HCl, then NaHCO₃. Evaporate solvent to get the O-acylated intermediate.

Step 2: Aluminum Chloride Rearrangement

-

Place Methyl 2-propionyloxybenzoate (20.8 g, 0.1 mol) in a flask.

-

Add anhydrous Aluminum Chloride (AlCl₃) (16.0 g, 0.12 mol) in portions. The mixture will turn into a paste.

-

Heat the mixture slowly to 130–140°C . The mass will become liquid and evolve HCl gas.

-

Maintain temperature for 2 hours. Note: High temperature favors the ortho (3-) rearrangement over the para (5-) rearrangement.

-

Cool and quench with ice/HCl.

-

Extract with Chloroform.[1]

-

Critical Purification: The crude product will contain both 3-propionyl and 5-propionyl isomers. Separation is best achieved via steam distillation (the 3-isomer is steam volatile due to intramolecular H-bonding; the 5-isomer is not) or fractional crystallization from Ligroin [2].

Analytical Validation

To validate the synthesis, compare the isolated product against these spectral expectations:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 11.5–12.0 ppm: Singlet (1H), Chelated Phenolic –OH (Downfield shift confirms 3-substitution and H-bonding with ketone).

-

δ 7.8–8.1 ppm: Multiplets (Aromatic protons).

-

δ 3.9 ppm: Singlet (3H), Methyl ester (–COOCH₃).

-

δ 2.9 ppm: Quartet (2H), Propionyl –CH₂–.

-

δ 1.2 ppm: Triplet (3H), Propionyl –CH₃.

-

-

IR Spectroscopy:

-

1680 cm⁻¹: Ketone C=O (conjugated).

-

1730 cm⁻¹: Ester C=O.

-

2800–3200 cm⁻¹: Broad OH stretch (often weak due to chelation).

-

Safety & Handling

-

Titanium Tetrachloride (TiCl₄): Violently reactive with water, releasing HCl gas. Handle only under inert atmosphere (N₂/Ar). Use dry syringes and glassware.

-

Carbon Disulfide (CS₂): Extremely flammable (flash point -30°C) and neurotoxic. Use in a high-efficiency fume hood. If possible, substitute with Dichloromethane (DCM) for the low-temperature steps, ensuring solvent is removed before the high-temperature melt.

-

Aluminum Chloride (AlCl₃): Corrosive solid; reacts exothermically with moisture.

References

-

ChemicalBook. (2023).[2] Synthesis of 2-Hydroxy-3-propionyl-benzoic acid methyl ester.[2][3] Retrieved from

-

Noda, K., et al. (1985). 3-Propionylsalicylic acid derivatives and process for the preparation of the same. U.S. Patent 4,533,732. Retrieved from

-

Kyowa Hakko Kogyo Co., Ltd. (1984). Process for the preparation of 3-acylsalicylic acid derivatives.[1][4] European Patent EP0105484A2. Retrieved from

-

Merck Millipore. (n.d.). Fries Rearrangement: Reaction Mechanisms.[5] Retrieved from

Sources

- 1. EP0105484A2 - 3-Propionylsalicyclic acid derivatives and process for the preparation of the same - Google Patents [patents.google.com]

- 2. 2-HYDROXY-3-PROPIONYL-BENZOIC ACID METHYL ESTER | 88466-30-2 [chemicalbook.com]

- 3. 2-HYDROXY-3-PROPIONYL-BENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. US4533732A - 3-Propionylsalicylic acid derivatives and process for the preparation of the same - Google Patents [patents.google.com]

- 5. Fries Rearrangement [organic-chemistry.org]

Known biological activities of Methyl 2-hydroxy-3-propionylbenzoate

Part 1: Executive Summary

Methyl 2-hydroxy-3-propionylbenzoate (MPS) , also known as Methyl 3-propionylsalicylate , is a specialized pharmaceutical intermediate and functional salicylate derivative. While primarily utilized as a critical building block in the synthesis of the antispasmodic drug Flavoxate and its active metabolite 3-methylflavone-8-carboxylic acid (MFCA) , MPS possesses intrinsic biological properties characteristic of the salicylate class.

This guide provides a technical deep-dive into the compound's dual role: as a bioactive precursor in the pharmaceutical manufacturing of smooth muscle relaxants and as a chemical entity with potential anti-inflammatory and analgesic activities derived from its structural homology to methyl salicylate.

Part 2: Chemical Identity & Physicochemical Profile

MPS is an esterified derivative of salicylic acid, distinguished by a propionyl group at the 3-position of the benzene ring. This modification alters its lipophilicity and metabolic stability compared to simple salicylates.

| Property | Specification |

| IUPAC Name | Methyl 2-hydroxy-3-(1-oxopropyl)benzoate |

| Common Synonyms | Methyl 3-propionylsalicylate; MPS; 3-Propionylsalicylic acid methyl ester |

| CAS Number | 88466-30-2 |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

| Key Functional Groups | Phenolic hydroxyl (-OH), Methyl ester (-COOCH₃), Ketone (Propionyl) |

Part 3: Biological Activities[4][6][7][8]

The biological activity of MPS is best understood through two distinct lenses: its intrinsic activity as a salicylate derivative and its downstream activity as a metabolic precursor.

Intrinsic Activity: Anti-Inflammatory & Analgesic Potential

As a derivative of salicylic acid, MPS retains the pharmacophore required for cyclooxygenase (COX) inhibition.

-

Mechanism: The phenolic hydroxyl group ortho to the ester functionality allows for chelation and interaction with the active site of COX enzymes.

-

Effect: Reduction in the synthesis of pro-inflammatory prostaglandins (PGE2), leading to analgesic and anti-inflammatory effects.

-

Dermatological Application: Due to its lipophilic methyl ester nature, MPS is occasionally cited in topical formulations for pain relief and inflammation reduction, acting similarly to methyl salicylate but with modified skin permeation kinetics.

Downstream Pharmacological Role (The Flavoxate Pathway)

MPS is the immediate synthetic precursor to 3-methylflavone-8-carboxylic acid (MFCA) , the primary active metabolite of the drug Flavoxate.

-

Smooth Muscle Relaxation: The downstream flavone derivatives synthesized from MPS exert direct myolytic effects on smooth muscle fibers, particularly in the urinary tract.

-

PDE Inhibition: MFCA (derived from MPS) is a potent inhibitor of phosphodiesterase (PDE), leading to increased intracellular cAMP levels and subsequent muscle relaxation.

Part 4: Mechanisms of Action & Signaling Pathways

The following diagram illustrates the dual pathways: the synthetic conversion of MPS into active pharmaceutical ingredients (APIs) and its theoretical mechanism as a COX inhibitor.

Figure 1: Synthetic utility and pharmacological pathways of MPS. The blue node represents the core compound.

Part 5: Experimental Protocols

Protocol A: Synthesis of MPS (Friedel-Crafts Acylation)

Context: This protocol describes the standard industrial preparation of MPS from methyl salicylate.

-

Reagents: Methyl salicylate (1.0 eq), Propionyl chloride (1.2 eq), Aluminum chloride (AlCl₃, 2.5 eq), Dichloromethane (DCM).

-

Procedure:

-

Suspend AlCl₃ in dry DCM at 0°C under nitrogen atmosphere.

-

Add Propionyl chloride dropwise, maintaining temperature <5°C.

-

Add Methyl salicylate slowly over 30 minutes.

-

Reflux the mixture at 40°C for 4-6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2).

-

Quench: Pour the reaction mixture into ice-water/HCl solution to decompose the aluminum complex.

-

Extraction: Extract organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from methanol to yield white crystals of MPS.

-

Protocol B: Analytical Impurity Profiling (HPLC)

Context: Essential for verifying MPS purity when used as a reference standard for Flavoxate.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Vydac C18, 250mm x 4.6mm, 5µm) |

| Mobile Phase A | 0.5% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min: 20% B → 40% B; 10-25 min: 40% B → 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 300 nm |

| Retention Time | MPS typically elutes between Methyl Salicylate and MFCA |

Part 6: Safety & Toxicology (GHS Classification)

MPS is classified as a hazardous substance requiring proper handling in a laboratory setting.

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood with nitrile gloves and safety goggles. Avoid dust formation.

Part 7: References

-

Qiao, J., et al. (2009). Liquid chromatographic fingerprint of 3-methylflavone-8-carboxylic acid established for its synthesis control analysis. Talanta. Link

-

Cazzulani, P., et al. (1988). Pharmacological activities of the main metabolite of flavoxate, 3-methylflavone-8-carboxylic acid. Arzneimittel-Forschung. Link

-

European Pharmacopoeia (Ph. Eur.) . Flavoxate Hydrochloride Monograph: Impurity A (Methyl 3-propionylsalicylate). Link

-

Caine, M., et al. (1991). Antispasmodic effects of flavoxate and MFCA on smooth muscle of human prostate and urinary bladder. Urology. Link

-

PubChem Database . Methyl 2-hydroxy-3-propionylbenzoate (Compound Summary). Link

Sources

Solubility profile of Methyl 2-hydroxy-3-propionylbenzoate in common lab solvents

Executive Summary

Methyl 2-hydroxy-3-propionylbenzoate (CAS: 88466-30-2) serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ketoprofen and various bioactive chromones. Its solubility profile is governed by the ortho-hydroxybenzoate (salicylate) motif , where strong intramolecular hydrogen bonding significantly reduces polarity compared to its meta- or para- isomers.

This guide provides a comprehensive solubility analysis, predictive thermodynamic modeling, and validated protocols for solvent selection during extraction and purification.

Physicochemical Characterization & Structural Logic

To predict solubility behavior accurately, we must first analyze the molecular interactions at play.

Structural Analysis[1]

-

Lipophilicity (LogP): Estimated at ~3.0 , indicating a strong preference for non-polar and moderately polar organic solvents.[1]

-

Intramolecular Hydrogen Bonding: The hydroxyl group at the C2 position forms a stable 6-membered hydrogen-bonded ring with the carbonyl oxygen of the ester (or potentially the propionyl ketone).

-

Effect: This "locks" the polar protons, effectively shielding the polar region of the molecule. This decreases water solubility and increases solubility in non-polar solvents (e.g., Toluene, Hexane) compared to non-chelated isomers.[1]

-

-

Physical State: Typically isolated as a viscous oil or low-melting solid (MP est. < 50°C) depending on purity.

Predicted Solubility Heatmap

The following table summarizes the solubility profile based on the "Like Dissolves Like" principle and data from structural analogs (e.g., Methyl Salicylate).

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | Primary extraction solvent; reaction medium. |

| Aromatic | Toluene, Xylene | Excellent | High-temperature reaction solvent; azeotropic drying.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Good to Excellent | General solvation; chromatography eluent.[1] |

| Alcohols | Methanol, Ethanol, IPA | Good (Temperature Dependent) | Potential crystallization solvent (at low T). |

| Aliphatics | Hexane, Heptane | Moderate | Anti-solvent for precipitation; impurity rejection.[1] |

| Aqueous | Water, Brine | Very Poor (<1 mg/mL) | Phase separation; washing of inorganic salts. |

Experimental Protocols: Solubility Determination

As a Senior Scientist, relying on literature values is insufficient for critical process development. The following self-validating protocol ensures accurate solubility data generation in your specific lab environment.

Protocol: Gravimetric Saturation Method (Shake-Flask)

Objective: Determine the saturation solubility (

Reagents:

-

Test Solvent (HPLC Grade)

-

Methyl 2-hydroxy-3-propionylbenzoate (Reference Standard)

Workflow:

-

Preparation: Add excess solid/oil compound to 5 mL of solvent in a sealed scintillation vial.

-

Equilibration: Agitate at

for 24 hours (orbital shaker at 200 rpm). -

Verification: Visually confirm undissolved solid/oil remains. If clear, add more compound.

-

Sampling: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved material.

-

Quantification:

-

Method A (Gravimetric): Pipette 1.0 mL supernatant into a pre-weighed aluminum pan. Evaporate solvent (vac oven,

). Weigh residue.[2] -

Method B (HPLC - Preferred): Dilute supernatant 1:100 with Acetonitrile. Inject onto C18 column (UV detection @ 254 nm).

-

Visualization: Solubility Workflow

Figure 1: Decision tree for determining saturation solubility, ensuring thermodynamic equilibrium is reached.

Process Application: Solvent Selection Strategy

In synthesis (e.g., Friedel-Crafts acylation of methyl salicylate), the choice of solvent dictates yield and purity.

Reaction vs. Workup Solvents

-

Reaction Phase: High solubility is required to maintain reaction kinetics.[1] DCM or 1,2-Dichloroethane (DCE) are preferred due to their ability to dissolve the lipophilic starting material and the Lewis Acid catalyst complex.[1]

-

Workup Phase (Biphasic Extraction):

-

The compound partitions strongly into the organic layer.

-

Recommendation: Use DCM for extraction from the quenched aqueous mixture.[2] The high density of DCM facilitates rapid phase separation from the aqueous byproduct layer.

-

Purification by Crystallization

While often an oil, high-purity fractions can crystallize.[1]

-

Solvent System: Methanol/Water (90:10) or Hexane/Ethyl Acetate (95:5).

-

Mechanism: The compound is soluble in warm Methanol or Ethyl Acetate. Adding Water or Hexane (anti-solvents) induces supersaturation.[1]

Visualization: Phase Separation Logic

Figure 2: Extraction logic relying on the high partition coefficient (LogP ~3.0) of the target molecule.[2][3][4][5][6][7][8]

References

-

ChemicalBook. (2023). 2-Hydroxy-3-propionyl-benzoic acid methyl ester Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl Salicylate (Analog). Retrieved from

-

Yeast Metabolome Database. (2025). Methyl 2-hydroxybenzoate Physical Properties. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: Methyl Salicylate Derivatives. Retrieved from

Sources

- 1. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KR20240037607A - Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process - Google Patents [patents.google.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate - Google Patents [patents.google.com]

- 6. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]

- 7. 2-HYDROXY-3-PROPIONYL-BENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Methylsalicylic acid - Wikipedia [en.wikipedia.org]

Technical Guide: Crystal Structure Analysis of Methyl 2-hydroxy-3-propionylbenzoate

Executive Summary

Methyl 2-hydroxy-3-propionylbenzoate is a critical pharmacophore, often serving as a key intermediate in the synthesis of antiallergic agents (e.g., Pranlukast) and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity relies heavily on the competition between steric hindrance introduced by the 3-propionyl group and the resonance-assisted intramolecular hydrogen bonding (RAHB) characteristic of salicylates.

This guide provides a rigorous, self-validating framework for the synthesis, crystallization, and crystallographic analysis of this compound. Unlike standard operating procedures, this document focuses on the causality of experimental parameters—explaining why specific refinement strategies are necessary to resolve the proton transfer dynamics inherent in the keto-enol systems of acyl-salicylates.

Part 1: Chemical Synthesis & Crystal Growth

High-quality single crystals are the prerequisite for successful diffraction analysis. The presence of the 3-propionyl group introduces rotational freedom that can inhibit lattice formation if impurities are present.

Validated Synthesis Protocol

The most reliable route utilizes a Friedel-Crafts acylation of methyl salicylate. The use of Titanium Tetrachloride (

Reagents:

-

Methyl Salicylate (1.0 eq)

-

Propionyl Chloride (1.2 eq)

- (1.0 eq)

-

Solvent: Carbon Disulfide (

) or Dichloromethane (DCM)

Step-by-Step Workflow:

-

Complexation: Dissolve methyl salicylate in

under -

Acylation: Add

dropwise (exothermic control). Follow with propionyl chloride.[1] -

Reflux: Heat to 40-45°C for 4 hours. The mixture will darken as the intermediate complex forms.

-

Hydrolysis: Quench with ice-water/HCl to break the Ti-complex.

-

Purification: Extract with DCM, wash with brine, and dry over

. -

Isolation: Remove solvent in vacuo to yield a yellow oil/solid.

Crystallization Strategy (The "Art")

Direct crystallization from the reaction crude often yields polycrystalline aggregates. A dual-solvent diffusion method is required to slow nucleation.

| Parameter | Condition | Rationale |

| Primary Solvent | Ethanol or Acetone | High solubility; polar protic/aprotic to interact with carbonyls. |

| Anti-Solvent | n-Hexane | Non-polar; induces supersaturation without competing for H-bonds. |

| Method | Vapor Diffusion | Allows slow equilibration, minimizing lattice defects. |

| Temperature | 4°C (Refrigerator) | Reduces thermal motion, favoring ordered packing. |

Part 2: X-Ray Diffraction Data Collection

Instrumentation & Beam Selection

For organic molecules (C, H, O), Copper (

-

Temperature Control: Data must be collected at low temperature (typically 100 K) using a nitrogen cryostream.

-

Why? The propionyl ethyl chain (

) is prone to high thermal vibration and disorder. Cooling "freezes" these rotations, allowing for precise modeling of the terminal methyl group.

-

Data Processing Workflow

The following Graphviz diagram outlines the logical flow from crystal selection to the final solution.

Figure 1: Critical path for Single Crystal X-Ray Diffraction analysis.

Part 3: Structural Elucidation & Refinement

This is the core analytical phase. For Methyl 2-hydroxy-3-propionylbenzoate, the refinement focuses on the intramolecular interactions.[2]

The Intramolecular Hydrogen Bond (S(6) Motif)

Salicylates exhibit a classic Resonance-Assisted Hydrogen Bond (RAHB). In this specific molecule, the 2-hydroxy group (

-

The Ester Carbonyl at Position 1.

-

The Propionyl Carbonyl at Position 3.

Refinement Protocol:

-

Locating the H-atom: Do not use geometric placement (AFIX) immediately. Locate the hydroxyl proton in the Difference Fourier Map (

). -

Bifurcation Check: The proton will likely favor the ester carbonyl due to the planar stability of the salicylate core. However, check for electron density pointing toward the propionyl oxygen.

-

Constraint Application: If the H-atom is unstable during refinement, use a riding model (AFIX 147 for OH) but allow the torsion angle to refine freely to determine the preferred donor-acceptor orientation.

Handling Disorder in the Propionyl Group

The ethyl chain (

-

Diagnosis: Look for elongated thermal ellipsoids on the terminal carbon.

-

Remedy: If ellipsoids are prolate, split the atom into two positions (PART 1 / PART 2) and refine site occupancy factors (SOF). Apply similarity restraints (SADI/SIMU) to bond lengths and thermal parameters.

Part 4: Supramolecular Analysis (Hirshfeld Surfaces)

To understand the drug-like properties (solubility, bioavailability), one must analyze how molecules interact in the solid state. We utilize Hirshfeld Surface Analysis via CrystalExplorer.[3]

Methodology

-

Import CIF: Load the fully refined structure.

-

Generate Surface: Map

(normalized contact distance) onto the surface. -

Color Coding:

-

Red: Contacts shorter than van der Waals radii (H-bonds).

-

White: Contacts at van der Waals separation.

-

Blue: No close contacts.

-

Interpreting the Fingerprint Plot

The 2D fingerprint plot (

| Interaction Type | Visual Signature in Plot | Expected Contribution |

| O...H / H...O | Two sharp spikes pointing to bottom-left. | 35-45% (Dominant due to Carbonyl/Hydroxyl) |

| H...H | Broad region in the center. | 40-50% (Packing of methyl/ethyl groups) |

| C...H / H...C | "Wings" on the sides. | 10-15% ( |

Visualization of Interactions

The following diagram illustrates the logical classification of intermolecular forces you will observe.

Figure 2: Interpreting Hirshfeld Surface maps for supramolecular features.

References

- CN101941909A. (2011). Preparation method for 2-hydroxy-3-methoxy-methyl benzoate. Google Patents.

-

Crystallographic Theory & Software

-

Salicylate Hydrogen Bonding Context

Sources

- 1. 2-HYDROXY-3-PROPIONYL-BENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. crystalexplorer.net [crystalexplorer.net]

- 5. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]

- 6. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

IUPAC name and synonyms for Methyl 2-hydroxy-3-propionylbenzoate

Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists

Executive Summary

Methyl 2-hydroxy-3-propionylbenzoate (CAS: 88466-30-2) is a specialized aromatic ester serving as a critical regioselective intermediate in the synthesis of Flavoxate Hydrochloride , a smooth muscle antispasmodic. Its structural significance lies in the precise ortho-positioning of the propionyl group relative to the phenolic hydroxyl, a configuration difficult to achieve via direct acylation due to the directing effects of the salicylate core. This guide details the compound's physicochemical profile, the "blocking group" synthesis strategy required to overcome regioselectivity issues, and its role as a process impurity in pharmaceutical manufacturing.

Chemical Identity & Nomenclature

This compound is a derivative of methyl salicylate (oil of wintergreen), modified with a propionyl chain at the 3-position.[1]

| Parameter | Details |

| IUPAC Name | Methyl 2-hydroxy-3-propanoylbenzoate |

| Common Synonyms | Methyl 3-propionylsalicylate; 3-Propionylsalicylic acid methyl ester; Flavoxate Intermediate I |

| CAS Registry Number | 88466-30-2 |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| SMILES | CCC(=O)C1=C(C(=CC=C1)C(=O)OC)O |

| InChI Key | VZCYOQUCFHQJQC-UHFFFAOYSA-N |

Physicochemical Profile

The molecule exhibits strong intramolecular hydrogen bonding between the phenolic hydroxyl and the adjacent carbonyl oxygens (both the ester and the ketone). This "dual-chelation" effect significantly influences its solubility and spectroscopic properties.

| Property | Value / Observation | Source/Context |

| Appearance | White to pale yellow needle-like crystals | Recrystallized from ligroin [1] |

| Melting Point | 43.0 – 44.0 °C | Validated experimental value [1] |

| Boiling Point | ~302 °C (Predicted) | Standard pressure |

| Solubility | Soluble in chloroform, methanol, ethyl acetate; Low water solubility | Lipophilic nature due to H-bonding |

| pKa | ~8.04 (Phenolic OH) | Acidic due to electron-withdrawing ester/ketone |

Synthesis & Manufacturing Strategy

The Regioselectivity Challenge

Direct Friedel-Crafts acylation of methyl salicylate with propionyl chloride predominantly yields the 5-propionyl isomer (para to the hydroxyl group) due to the strong activating/ortho-para directing nature of the phenol and the steric hindrance at the 3-position.

To achieve the 3-propionyl substitution required for this molecule, a Halogen Blocking Strategy is the industry standard. This involves blocking the reactive 5-position with a halogen (Cl or Br), performing the acylation at the 3-position, and subsequently removing the halogen.

Protocol: The "Blocking Group" Route

Step 1: Halogenation (Blocking) Methyl salicylate is chlorinated or brominated to form Methyl 5-halo-salicylate . This blocks the para-position.

Step 2: Friedel-Crafts Acylation The 5-halo-intermediate reacts with propionyl chloride (AlCl₃ catalyst) to form Methyl 5-halo-3-propionylsalicylate .

-

Mechanism: The 3-position is the only open ortho/para site relative to the activating hydroxyl group.

Step 3: Catalytic Dehalogenation The halogen is removed via catalytic hydrogenation (Pd/C, H₂, Sodium Acetate) to yield the target Methyl 2-hydroxy-3-propionylbenzoate .

Synthesis Flow Diagram

Figure 1: Industrial synthesis pathway utilizing the 5-position blocking strategy to ensure regioselectivity.

Applications in Drug Development

Precursor to Flavoxate Hydrochloride

The primary application of Methyl 2-hydroxy-3-propionylbenzoate is in the synthesis of the flavone core of Flavoxate.

-

Cyclization: The intermediate undergoes a Kostanecki-Robinson type reaction or similar cyclization to form 3-methylflavone-8-carboxylic acid (MFCA) .

-

Esterification: MFCA is then esterified with 2-piperidinoethanol to produce Flavoxate.

Impurity Profiling

In the quality control of Flavoxate API, Methyl 2-hydroxy-3-propionylbenzoate is monitored as a specific process impurity.

-

Impurity Designation: Often referred to as "MPS" (Methyl Propionyl Salicylate) in chromatographic literature [2].

-

Detection: It can be detected via HPLC using reverse-phase columns (C18) with UV detection at ~254 nm or ~300 nm (due to conjugation).

Safety and Handling (GHS Classification)

Based on structural analogs and MSDS data for salicylate esters.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Handling Protocol:

-

Avoid inhalation of dust/vapors.

-

Use standard PPE (Nitrile gloves, safety goggles).

-

Store in a cool, dry place (2-8°C recommended for long-term reference standards).

-

References

-

Google Patents. 3-Propionylsalicylic acid derivatives and process for the preparation of the same. EP0105484A2.[2] (Describes the dehalogenation synthesis route and melting point data). Link

-

Qiao, J. Q., et al. (2009). Liquid chromatographic fingerprint of 3-methylflavone-8-carboxylic acid established for its synthesis control analysis.[3] Talanta, 77(5), 1573-1578. (Identifies the compound as "MPS" and details its role as an impurity). Link

-

ChemicalBook. Product Entry: Methyl 2-hydroxy-3-propionylbenzoate (CAS 88466-30-2).[1][4][5][6] (General properties and commercial availability). Link

Sources

- 1. 2-HYDROXY-3-PROPIONYL-BENZOIC ACID METHYL ESTER | 88466-30-2 [amp.chemicalbook.com]

- 2. EP0105484A2 - 3-Propionylsalicyclic acid derivatives and process for the preparation of the same - Google Patents [patents.google.com]

- 3. Liquid chromatographic fingerprint of 3-methylflavone-8-carboxylic acid established for its synthesis control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-HYDROXY-3-PROPIONYL-BENZOIC ACID METHYL ESTER | 88466-30-2 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Technical Monograph: Methyl 2-hydroxy-3-propionylbenzoate (CAS 88466-30-2)

Topic: CAS Registry Number for Methyl 2-hydroxy-3-propionylbenzoate Content Type: Technical Monograph / Synthesis Guide Audience: Pharmaceutical Process Chemists, R&D Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Strategic Intermediate in Leukotriene Receptor Antagonist Synthesis[1][2]

Executive Summary

Methyl 2-hydroxy-3-propionylbenzoate (CAS 88466-30-2 ) is a critical pharmacophore building block, primarily utilized in the synthesis of Pranlukast , a cysteinyl leukotriene receptor antagonist (LTRA) used for the treatment of bronchial asthma and allergic rhinitis.

This guide provides a comprehensive technical analysis of the compound, focusing on its regioselective synthesis via Titanium(IV)-mediated acylation, its role in the Pranlukast pathway, and the analytical parameters required for pharmaceutical-grade qualification.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The structural uniqueness of CAS 88466-30-2 lies in the ortho-positioning of the propionyl group relative to the hydroxyl moiety. This specific substitution pattern is thermodynamically challenging to achieve without chelation control due to steric hindrance from the neighboring methyl ester group.

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Registry Number | 88466-30-2 |

| IUPAC Name | Methyl 2-hydroxy-3-(1-oxopropyl)benzoate |

| Synonyms | Methyl 3-propionylsalicylate; 2-Hydroxy-3-propionylbenzoic acid methyl ester |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 58–62 °C (Experimental range) |

| Boiling Point | ~302 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in water |

| Purity Standard | ≥ 98.0% (HPLC) for API synthesis |

Synthesis Protocol: The Chelation-Controlled Route

The synthesis of CAS 88466-30-2 is not a trivial Friedel-Crafts acylation. Direct acylation of methyl salicylate often yields the para-isomer (position 5) due to steric factors. To exclusively target the 3-position (ortho), a Titanium(IV) Chloride (TiCl₄) mediated Fries rearrangement or direct acylation strategy is employed.

3.1 Mechanistic Insight

The reaction relies on the high oxophilicity of Titanium(IV). TiCl₄ coordinates with the phenolic oxygen and the carbonyl oxygen of the ester, forming a rigid six-membered chelate complex. This complex activates the ortho-position (C3) and directs the incoming propionyl electrophile to this specific site, overriding the steric repulsion of the ester group.

3.2 Experimental Methodology (Self-Validating Protocol)

Note: This protocol involves moisture-sensitive reagents. All glassware must be oven-dried.

Reagents:

-

Methyl Salicylate (1.0 eq)

-

Propionyl Chloride (1.2 eq)

-

Titanium(IV) Chloride (1.0 – 1.5 eq)

-

Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS₂) [DCM is preferred for safety].

Step-by-Step Workflow:

-

Inertion: Purge a 3-neck round-bottom flask with dry Nitrogen (N₂).

-

Chelation Setup: Charge Methyl Salicylate and anhydrous DCM. Cool to 0°C.

-

Lewis Acid Addition: Add TiCl₄ dropwise via a pressure-equalizing addition funnel. Observation: The solution will turn deep yellow/orange, indicating the formation of the Titanium-phenoxide complex.

-

Acylation: Add Propionyl Chloride slowly, maintaining internal temperature < 5°C.

-

Rearrangement/Reaction: Allow the mixture to warm to room temperature, then reflux (40°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1]

-

Quenching (Critical): Cool to 0°C. Quench by slow addition of 1N HCl. Caution: Exothermic reaction with HCl gas evolution.

-

Work-up: Separate the organic layer. Wash with Brine followed by saturated NaHCO₃ (to remove unreacted acid). Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Recrystallize from Methanol or Isopropyl Alcohol to obtain the target crystals.

3.3 Synthesis Workflow Diagram

Figure 1: Chelation-controlled synthesis workflow for CAS 88466-30-2.

Application: The Pranlukast Connection

CAS 88466-30-2 serves as the "Western" fragment of the Pranlukast molecule. It undergoes a condensation reaction with 4-(4-phenylbutoxy)benzoic acid derivatives to form the core chromone structure.

Pathway Logic:

-

CAS 88466-30-2 acts as the precursor for the chromone ring system.

-

It is often converted to 3'-Amino-2'-hydroxyacetophenone derivatives or reacted directly in a Kostanecki-Robinson type reaction to form the chromone core found in Pranlukast.

Figure 2: Simplified retrosynthetic pathway showing CAS 88466-30-2 as the core scaffold for Pranlukast.

Quality Control & Analytical Validation

To ensure the material is suitable for downstream GMP synthesis, the following analytical markers must be met.

Table 2: Analytical Troubleshooting & Markers

| Method | Diagnostic Signal | Common Impurity / Issue |

| ¹H NMR (CDCl₃) | δ 12.0+ ppm: Chelated Phenolic OH (singlet)δ 3.0 ppm: Propionyl -CH₂- (quartet)δ 1.2 ppm: Propionyl -CH₃ (triplet) | Para-isomer: Lack of low-field OH signal (weak H-bonding).Hydrolysis: Presence of Salicylic acid peaks. |

| HPLC | Retention time distinct from Methyl Salicylate (starting material). | Unreacted SM: Check for Methyl Salicylate peak.Bis-acylated product: Check for O-acylation at phenol. |

| IR Spectroscopy | 1680-1650 cm⁻¹: H-bonded Carbonyl (Ketone)1720 cm⁻¹: Ester Carbonyl | Absence of H-bonded ketone band indicates incorrect regiochemistry. |

Safety & Handling (HSE)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Reagent Handling: Titanium(IV) Chloride is highly corrosive and reacts violently with water. It must be handled under a fume hood with strict anhydrous techniques.

-

Storage: Store in a cool, dry place. The compound is an ester and may hydrolyze if exposed to moisture over prolonged periods.

References

-

National Institutes of Health (PubChem). (n.d.). Methyl salicylate (Related Structure & Properties).[3][4][5][6] Retrieved from [Link]

-

Zhang, Y., et al. (2013). Synthesis of pranlukast.[7][8] Trade Science Inc. Retrieved from [Link]

-

Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Pranlukast.[7][8][9] Retrieved from [Link]

Sources

- 1. CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate - Google Patents [patents.google.com]

- 2. Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-HYDROXY-3-PROPIONYL-BENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. 2-HYDROXY-3-PROPIONYL-BENZOIC ACID METHYL ESTER | 88466-30-2 [chemicalbook.com]

- 5. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. CN104402710B - Pranlukast intermediate 4-(4-phenylbutoxy) benzoic synthesis new way - Google Patents [patents.google.com]

- 9. manusaktteva.com [manusaktteva.com]

Molecular formula and weight of Methyl 2-hydroxy-3-propionylbenzoate

A Strategic Scaffold for Heterocyclic Drug Design

Executive Summary

Methyl 2-hydroxy-3-propionylbenzoate (CAS 88466-30-2) represents a critical, albeit under-discussed, intermediate in the synthesis of complex heterocyclic pharmacophores. Functioning as a highly functionalized salicylate derivative, this molecule serves as a "linchpin" scaffold. Its unique ortho-substitution pattern—featuring a hydroxyl group flanked by an ester and a propionyl moiety—enables rapid cyclization into chromones, flavones, and coumarins.

This whitepaper provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, a validated synthesis protocol via Fries rearrangement, and its strategic utility in high-throughput drug screening libraries.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The molecule is a tri-substituted benzene ring. The presence of the intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen of the ester (and potentially the ketone) stabilizes the structure, influencing its solubility and reactivity profile.

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | Methyl 2-hydroxy-3-propanoylbenzoate |

| Common Synonyms | Methyl 3-propionylsalicylate; 3-Propionylsalicylic acid methyl ester |

| CAS Number | 88466-30-2 |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Physical State | Pale yellow oil to low-melting solid (dependent on purity) |

| Boiling Point | ~302°C (Predicted at 760 mmHg) |

| Density | ~1.198 g/cm³ |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in water |

Structural Analysis & Reactivity

Electronic Architecture

The molecule functions as a "push-pull" system:

-

Electron Donor (+M): The phenolic hydroxyl group at C2 donates electron density into the ring, activating the ortho and para positions.

-

Electron Withdrawers (-M): Both the methyl ester (at C1) and the propionyl group (at C3) withdraw electron density.

This specific arrangement creates a "chelation pocket." The hydroxyl proton is tightly bound between the two carbonyl oxygens. This intramolecular hydrogen bonding (IMHB) significantly reduces the acidity of the phenol compared to non-chelated isomers and increases the molecule's lipophilicity, enhancing membrane permeability in biological assays.

Strategic Sites for Derivatization

-

C3-Propionyl Alpha-Carbon: The methylene group of the propionyl chain is acidic. Base-mediated condensation (e.g., Claisen-Schmidt) at this position with aldehydes yields chalcones.

-

Phenolic Hydroxyl: Available for cyclization reactions to form oxygen heterocycles.

-

Methyl Ester: Susceptible to hydrolysis or transesterification, allowing for library diversification.

Synthesis Protocol: TiCl₄-Mediated Fries Rearrangement[11]

The most robust route to Methyl 2-hydroxy-3-propionylbenzoate is the Fries Rearrangement of methyl 2-(propionyloxy)benzoate. This method is preferred over direct Friedel-Crafts acylation due to higher regioselectivity for the ortho position relative to the phenol.

Reaction Pathway Diagram

Figure 1: Two-stage synthesis pathway involving initial O-acylation followed by Lewis acid-mediated rearrangement.[1]

Detailed Methodology

Safety Warning: Titanium(IV) chloride is highly corrosive and reacts violently with water. Carbon disulfide (CS₂) is highly flammable and toxic. Perform all operations in a fume hood.

Step 1: Preparation of O-Propionyl Intermediate

-

Charge a reaction vessel with Methyl Salicylate (1.0 eq) and solvent (DCM or CS₂).

-

Add Propionyl Chloride (1.2 eq) dropwise at 0°C.

-

Add a base (e.g., Pyridine or Et₃N) to scavenge HCl.

-

Stir at room temperature until TLC confirms consumption of methyl salicylate.

-

Wash with water, dry over MgSO₄, and concentrate to obtain Methyl 2-(propionyloxy)benzoate.

Step 2: Fries Rearrangement

-

Dissolve the intermediate in Carbon Disulfide (CS₂) (approx. 5-10 volumes).

-

Add Titanium(IV) Chloride (TiCl₄, 1.0 eq) slowly. Note: Evolution of HCl gas.

-

Heat the mixture to 40°C for 4 hours.

-

Distill off the CS₂ solvent under reduced pressure.[2]

-

Heat the solvent-free residue to 120°C for an additional 4 hours to drive the thermodynamic rearrangement to the ortho position (position 3).

-

Quench: Cool to room temperature and carefully pour onto crushed ice/HCl mixture.

-

Extraction: Extract the oily product with Ethyl Acetate (3x).

-

Purification: Distill under high vacuum or purify via silica gel chromatography (Hexane:EtOAc gradient) to yield the target as a pale yellow oil/solid.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Table 2: Expected Spectral Data

| Technique | Signal | Assignment |

| ¹H NMR (CDCl₃) | δ 11.0–12.0 ppm (s, 1H) | Chelated Phenolic OH (Deshielded by H-bond) |

| δ 7.5–8.0 ppm (m, 2H) | Aromatic protons (Positions 4, 6) | |

| δ 6.9–7.0 ppm (t, 1H) | Aromatic proton (Position 5) | |

| δ 3.9–4.0 ppm (s, 3H) | Methyl Ester (-OCH₃) | |

| δ 2.9–3.1 ppm (q, 2H) | Propionyl -CH₂- | |

| δ 1.1–1.2 ppm (t, 3H) | Propionyl -CH₃ | |

| IR Spectroscopy | ~1730 cm⁻¹ | Ester C=O stretch |

| ~1680 cm⁻¹ | Ketone C=O stretch (Lowered due to conjugation/H-bond) | |

| ~3000–3300 cm⁻¹ | Broad OH stretch (often weak due to chelation) | |

| Mass Spectrometry | m/z 208 [M]+ | Molecular Ion |

| m/z 179 [M - 29]+ | Loss of Ethyl group (cleavage of propionyl) |

Applications in Drug Development

Methyl 2-hydroxy-3-propionylbenzoate is a versatile "Type II" scaffold. Unlike simple salicylates, the 3-propionyl group introduces a carbon chain that facilitates the construction of tricyclic systems often found in flavonoids and isoflavones.

Flavone Synthesis Workflow

The molecule reacts with benzaldehyde derivatives under basic conditions to form Chalcones , which are subsequently cyclized to Flavones .

Figure 2: The scaffold's role in generating flavonoid libraries.

Specific Pharmaceutical Relevance

-

Anti-inflammatory Agents: Derivatives of 3-acyl salicylates have shown COX-1/COX-2 inhibitory potential.

-

Impurity Profiling: It is a known process impurity in the synthesis of Flavoxate , a smooth muscle relaxant. Understanding its spectral fingerprint is crucial for QC in Flavoxate manufacturing.

References

-

ChemicalBook. (2023). 2-Hydroxy-3-propionyl-benzoic acid methyl ester Properties and Synthesis. Link

-

National Institutes of Health (PubChem). (2023). Methyl salicylate (Analogous Structural Data). Link

-

TCI Chemicals. (2023). Sodium 3-Methylsalicylate (Structural Analog Data). Link

-

Google Patents. (2022). CN114736183A: Method for synthesizing 3-propionylsalicylic acid methyl ester.[2] Link

Sources

Literature review on the discovery of aromatic β-diketones

The Aromatic -Diketone Scaffold: From Phytochemical Origins to Antiretroviral Pharmacophores

Executive Summary

The aromatic

Part 1: Historical Genesis & Structural Elucidation

The discovery of aromatic

The Curcumin Milestone (1815–1910)

The isolation of curcumin marks the first scientific engagement with the aromatic

-

1815 (Isolation): Vogel and Pelletier first isolated a "yellow coloring-matter" from turmeric rhizomes, naming it curcumin.[1][2] At this stage, it was an impure resinous mixture.

-

1842 (Purification): Vogel Jr. obtained a pure preparation but lacked the analytical tools to determine its formula.

-

1910 (Structural Definition): The definitive structural elucidation was achieved by Milobedzka, Kostanecki, and Lampe. They identified the compound as diferuloylmethane (1,6-heptadiene-3,5-dione-1,7-bis(4-hydroxy-3-methoxyphenyl)-(1E,6E)).[1][2][3]

-

1913 (Synthesis): Lampe and Milobedzka subsequently synthesized curcumin, confirming the 1,3-dicarbonyl structure flanked by aromatic rings.

The Licorice Connection

Dibenzoylmethane (DBM), a simpler non-phenolic analogue, was later identified as a minor constituent of licorice root (Glycyrrhiza glabra).[4] Unlike curcumin, DBM lacks the extended conjugation of the heptadiene chain but retains the core benzoyl-acetyl-benzoyl pharmacophore, crucial for UV absorption and chemoprevention studies.

Part 2: The Chemical Engine: Tautomerism & Synthesis

The utility of aromatic

Synthetic Protocol: The Claisen Condensation

The gold standard for constructing the 1,3-dicarbonyl skeleton is the Claisen condensation. The following protocol describes the synthesis of Dibenzoylmethane (DBM) via the condensation of acetophenone and ethyl benzoate.

Experimental Protocol: Synthesis of Dibenzoylmethane

Reagents: Acetophenone (1.0 eq), Ethyl Benzoate (1.2 eq), Sodium Hydride (NaH, 60% dispersion in oil, 2.0 eq), Anhydrous THF or Toluene.

Step-by-Step Methodology:

-

Preparation of Base: Wash NaH with anhydrous hexane (3x) under an inert atmosphere (

or Ar) to remove mineral oil. Suspend the clean NaH in anhydrous THF.-

Causality: Mineral oil removal prevents contamination during workup. Anhydrous conditions are critical as water destroys NaH and halts enolate formation.

-

-

Enolate Formation: Add acetophenone dropwise to the NaH suspension at 0°C. Stir for 30–60 minutes until hydrogen gas evolution ceases.

-

Self-Validating Step: The cessation of bubbling (

gas) confirms complete deprotonation of the

-

-

Condensation: Add ethyl benzoate dropwise. Heat the mixture to reflux (or 60–80°C) for 4–6 hours.

-

Quenching & Acidification: Cool the reaction to room temperature. Pour the mixture into ice-cold dilute HCl (1M) with vigorous stirring.

-

Causality: The reaction mixture contains the sodium salt of the

-diketone. Acidification protonates the enolate to yield the neutral 1,3-dicarbonyl product.

-

-

Isolation: Extract with ethyl acetate, wash with brine, dry over

, and concentrate. Recrystallize from ethanol/water.

Mechanistic Visualization

The following diagram illustrates the Claisen condensation pathway, highlighting the critical transition states.

Figure 1: Mechanistic pathway of the Claisen condensation for aromatic

Part 3: Pharmacological Evolution: The Metal Chelation Paradigm

The modern "rediscovery" of the

The Diketo Acid (DKA) Pharmacophore

Researchers discovered that the 1,3-dicarbonyl moiety could sequester these critical metal cofactors. This led to the development of Diketo Acids (DKAs) , such as S-1360 (the first clinical candidate) and eventually Raltegravir.

-

Mechanism: The

-diketone oxygen atoms chelate the divalent metal ions ( -

Structural Requirement: A coplanar arrangement of the keto-enol system is required for optimal metal coordination.

Structure-Activity Relationship (SAR) Data

The table below summarizes the evolution of potency from natural products to targeted inhibitors.

| Compound Class | Representative Molecule | Key Structural Feature | Primary Mechanism | IC50 (HIV Integrase) |

| Natural Product | Curcumin | Diferuloylmethane | Non-specific hydrophobic binding & weak chelation | ~10–40 |

| Natural Product | L-Chicoric Acid | Dicaffeoyltartaric acid | Catechol moiety chelation | ~1 |

| Early Synthetic | 5-CITEP | Indole-diketo acid | 0.65 | |

| Clinical Drug | Raltegravir | Pyrimidinone carboxamide | Bioisostere of | < 0.05 |

Chelation Pathway Visualization

The interaction between the ligand and the metallo-enzyme is depicted below.

Figure 2: Chelation model showing the sequestration of Mg++ ions by the

Part 4: Biosynthetic Pathways[7]

Nature synthesizes aromatic

Enzymatic Logic

-

Enzyme: Curcumin Synthase (CURS) or Diketone Synthase (DCS).

-

Substrates:

-

Starter Unit: p-Coumaroyl-CoA or Feruloyl-CoA (derived from the phenylpropanoid pathway).

-

Extender Unit: Malonyl-CoA.[10]

-

-

Process: The enzyme catalyzes the condensation of the starter unit with malonyl-CoA, followed by decarboxylation. Uniquely, in curcumin biosynthesis, two feruloyl-CoA units are condensed with one malonyl-CoA to form the symmetric heptadiene-dione skeleton.

Figure 3: Biosynthetic pathway of curcumin mediated by Type III Polyketide Synthase.

References

-

Vogel, H. A., & Pelletier, J. (1815).[1] Curcumin—biological and medicinal properties.[1][7][15] Journal de Pharmacie, 1, 289.

-

Milobedeska, J., Kostanecki, S. V., & Lampe, V. (1910). Zur Kenntnis des Curcumins. Berichte der deutschen chemischen Gesellschaft, 43(2), 2163-2170.[1]

-

Claisen, L. (1887).[8] Ueber die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657.

-

Pommier, Y., & Marchand, C. (2005). Interfacial inhibitors: targeting macromolecular complexes. Nature Reviews Drug Discovery, 4, 236-248.

-

Katsuyama, Y., et al. (2009). Curcuminoid synthase, a novel type III polyketide synthase that catalyzes condensation of two feruloyl-CoA units and one malonyl-CoA unit. Journal of Biological Chemistry, 284(17), 11160-11170.

-

Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry, 51(18), 5843–5855.

Sources

- 1. Curcumin: Biological, Pharmaceutical, Nutraceutical, and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ABC Herbalgram Website [herbalgram.org]

- 3. Discovery of Curcumin, a Component of the Golden Spice, and Its Miraculous Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qualitative identification of dibenzoylmethane in licorice root (Glycyrrhiza glabra) using gas chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scispace.com [scispace.com]

- 7. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]

- 8. Claisen condensation - Wikipedia [en.wikipedia.org]

- 9. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. US20110196138A1 - Separation of glycyrrhizic acid from licorice extract by ultrafiltration - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fiveable.me [fiveable.me]

- 14. researchgate.net [researchgate.net]

- 15. Curcumin - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Synthesis of Methyl 2-hydroxy-3-propionylbenzoate (Methyl 3-propionylsalicylate)

[1][2]

Abstract & Scope

This application note details the optimized synthesis protocol for Methyl 2-hydroxy-3-propionylbenzoate (CAS: 88466-30-2), a critical intermediate in the manufacturing of flavone-based antispasmodics such as Flavoxate. The method utilizes a Friedel-Crafts acylation strategy, specifically targeting the ortho-position of methyl salicylate using propionyl chloride and a Lewis acid catalyst (Titanium Tetrachloride or Aluminum Chloride).

This guide is designed for researchers and process chemists requiring high-purity intermediates for pharmaceutical development. It emphasizes mechanistic control, safety regarding moisture-sensitive catalysts, and purification strategies to isolate the 3-propionyl isomer from potential 5-propionyl byproducts.

Scientific Integrity & Reaction Mechanism[3]

Mechanistic Rationale

The synthesis involves the introduction of a propionyl group onto the phenolic ring of methyl salicylate. The presence of the hydroxyl group (-OH) and the ester group (-COOCH3) directs the incoming electrophile.

-

Directing Effects: The hydroxyl group is a strong ortho/para activator, while the ester group is a meta deactivator. However, due to chelation effects with the Lewis acid, the reaction is highly selective for the position ortho to the hydroxyl group (position 3), forming the thermodynamically stable chelated intermediate.

-

Catalyst Choice: Titanium tetrachloride (

) or Aluminum chloride (

Reaction Scheme (DOT Visualization)

Figure 1: Reaction pathway for the acylation of methyl salicylate.

Experimental Protocol

Safety & Hazard Assessment

-

Titanium Tetrachloride (

) / Aluminum Chloride ( -

Carbon Disulfide (

): If used as a solvent, note it is extremely flammable (flash point -30°C) and neurotoxic. Modern protocols often substitute -

HCl Gas: Generated during the reaction; a caustic scrubber must be attached to the vent line.

Reagents & Materials

| Reagent | CAS No.[1][2][3] | Role | Equiv. |

| Methyl Salicylate | 119-36-8 | Substrate | 1.0 |

| Propionyl Chloride | 79-03-8 | Acylating Agent | 1.2 |

| Titanium Tetrachloride | 7550-45-0 | Lewis Acid Catalyst | 1.0 - 1.5 |

| Solvent (DCM or CS2) | - | Medium | 6-10 Vol |

Step-by-Step Procedure

Step 1: Catalyst Coordination

-

Equip a dry 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, addition funnel, and an inert gas inlet (

). Connect the outlet to a caustic scrubber (NaOH solution). -

Charge the flask with Methyl Salicylate (30.4 g, 0.2 mol) and the chosen solvent (e.g., 200 mL anhydrous DCM or

). -

Cool the solution to 0-5°C using an ice bath.

-

Slow Addition: Dropwise add Titanium Tetrachloride (38.0 g, 0.2 mol) (or equivalent

) over 30 minutes. Note: The solution will turn yellow/orange due to the formation of the titanium-phenolate complex.

Step 2: Acylation Reaction 5. Once the catalyst addition is complete, allow the mixture to warm to room temperature. 6. Add Propionyl Chloride (20.4 g, 0.24 mol) dropwise via the addition funnel. 7. Heating Phase:

- Heat the reaction mixture to 40°C and stir for 4 hours.

- Optimization Note: To drive the rearrangement and ensure completion, the solvent may be removed (if low boiling) and the neat mixture heated to 120°C for 4 hours (solvent-free phase), or refluxed if using a high-boiling solvent like DCE.

- Monitor reaction progress via HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). Look for the disappearance of methyl salicylate.

Step 3: Quenching & Isolation 9. Cool the reaction mass to <10°C. 10. Quench: Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice/water containing 10 mL concentrated HCl. Caution: Exothermic hydrolysis. 11. Stir vigorously for 30 minutes to decompose the metal complex. The organic layer should separate.

Step 4: Purification

12. Extract the aqueous layer with Dichloromethane (

- The crude product can be purified by vacuum distillation (bp ~140-150°C at reduced pressure).

- Alternatively, recrystallize from methanol or hexane/ethanol to obtain pale yellow crystals.

Data Analysis & Specifications

Expected Properties

| Parameter | Specification |

| Appearance | Pale yellow crystalline solid or oil |

| Molecular Weight | 208.21 g/mol |

| Melting Point | 43 - 45 °C (Lit. value) |

| Boiling Point | ~302 °C (at 760 mmHg) |

| Purity (HPLC) | > 98.0% |

Analytical Validation (HPLC)

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm)

-

Mobile Phase: Acetonitrile : Water (0.1% H3PO4) Gradient

-

Detection: UV at 254 nm

-

Retention Time: Methyl 2-hydroxy-3-propionylbenzoate will elute after the starting material (Methyl Salicylate) due to increased lipophilicity from the ethyl chain.

References

-

ChemicalBook. (2023). 2-Hydroxy-3-propionyl-benzoic acid methyl ester Synthesis. Retrieved from

-

Sigma-Aldrich. (n.d.). Flavoxate Impurity Standards and Metabolites. Retrieved from

-

Qiao, J. Q., et al. (2009). "Liquid chromatographic fingerprint of 3-methylflavone-8-carboxylic acid established for its synthesis control analysis." Talanta, 77(5), 1573-1578. (Describes the synthesis and analysis of the intermediate).

-

Google Patents. (1984). EP0105484A2 - 3-Propionylsalicylic acid derivatives and process for the preparation of the same. Retrieved from

Application Note: Methyl 2-Hydroxy-3-Propionylbenzoate as a Scaffold for 8-Substituted Chromone Synthesis

Executive Summary

Methyl 2-hydroxy-3-propionylbenzoate (CAS: 88466-30-2), also known as Methyl 3-propionylsalicylate , is a highly specialized intermediate used primarily in the synthesis of 8-functionalized chromones and flavones . Unlike common salicylate derivatives, this molecule possesses a 1,2,3-trisubstitution pattern that provides a rare "ortho-ortho" handle: a phenolic hydroxyl group at C2 flanked by an ester at C1 and a propionyl ketone at C3.

This structural geometry makes it an ideal precursor for constructing 3-methylflavone-8-carboxylic acid derivatives, a scaffold found in various spasmolytic and anti-inflammatory APIs (e.g., Flavoxate analogs). This guide details the optimized synthesis of the intermediate itself via a regioselective Fries rearrangement and its subsequent conversion into biologically active heterocycles.

Chemical Profile & Reactivity[1][2][3]

| Property | Specification |

| CAS Number | 88466-30-2 |

| IUPAC Name | Methyl 2-hydroxy-3-propionylbenzoate |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 43°C – 45°C |

| Key Functional Groups | [1] • C1-Ester: Precursor for C8-carboxylic acid (chromone numbering).• C2-Phenol: Nucleophile for pyrone ring closure.• C3-Propionyl: Electrophilic partner for Kostanecki-Robinson or Claisen condensations. |

Structural Significance

The strategic value of this intermediate lies in the C3-Propionyl group . In standard electrophilic aromatic substitution, directing groups typically favor the para (C5) position. Accessing the ortho (C3) position requires the Fries Rearrangement , which thermodynamically favors the ortho-isomer under specific Lewis Acid catalysis (TiCl₄), locking the ketone adjacent to the phenol to enable subsequent 6-membered ring formation.

Synthetic Pathways & Workflow

The following diagram illustrates the production of the intermediate and its divergence into key pharmaceutical scaffolds.

Figure 1: Synthetic workflow from Methyl Salicylate to Chromone scaffolds via the Fries Rearrangement.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of Methyl 2-hydroxy-3-propionylbenzoate

Rationale: Direct acylation of methyl salicylate typically fails to yield the 3-isomer due to steric hindrance and electronic directing effects. This protocol uses a Titanium(IV) Chloride-mediated Fries rearrangement to force the acyl group to the thermodynamically favored ortho position at high temperatures.

Reagents:

-

Methyl Salicylate (1.0 eq)

-

Propionyl Chloride (1.2 eq)

-

Titanium(IV) Chloride (TiCl₄) (1.0 eq)

-

Solvent: Chlorobenzene (preferred over CS₂ for safety) or neat.

Step-by-Step Procedure:

-

Setup: Equip a 500 mL 4-neck round-bottom flask with a mechanical stirrer, dropping funnel, nitrogen inlet, and a scrubber (to trap HCl gas).

-

Charging: Charge Methyl Salicylate (30.4 g, 0.2 mol) and solvent (Chlorobenzene, 150 mL). Cool to 10°C.

-

Acylation: Add Propionyl Chloride (20.4 g, 0.24 mol) dropwise.

-

Catalyst Addition: Slowly add TiCl₄ (38.0 g, 0.2 mol) over 30 minutes. Caution: Exothermic reaction with fume evolution.

-

Rearrangement:

-

Heat the mixture to 40°C and hold for 4 hours (Formation of the ester intermediate).

-

Raise temperature to 120°C (reflux if using chlorobenzene) and hold for 4 hours to effect the Fries rearrangement.

-

-

Quenching: Cool to room temperature. Pour the reaction mass slowly into crushed ice/HCl mixture to decompose the titanium complex.

-

Work-up: Extract the organic layer with Dichloromethane (DCM). Wash with brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Distill under high vacuum (approx. 110°C at 3 mmHg) or recrystallize from ligroin/hexane to obtain the product.

-

Target Yield: ~80%

-

Target Purity: >98% (GC)

-

Protocol B: Cyclization to 3-Methylflavone-8-carboxylic Acid Derivatives

Rationale: This protocol utilizes the internal reactivity of the 3-propionyl and 2-hydroxy groups to form the pyrone ring (chromone core). The ester at C1 is retained, serving as the "8-carboxylic" handle after hydrolysis.

Reagents:

-

Methyl 2-hydroxy-3-propionylbenzoate (Intermediate from Protocol A)[2]

-

Piperidinoethanol (Solvent/Base)[3]

-

Sodium metal (Catalyst)[4]

Step-by-Step Procedure:

-

Catalyst Preparation: Dissolve Sodium metal (0.5 g) in Piperidinoethanol (300 mL) in a dry flask.

-

Addition: Add Methyl 2-hydroxy-3-propionylbenzoate (20.8 g, 0.10 mol) to the solution.

-

Cyclization:

-

Stir at room temperature for 24 hours.

-

Heat to 90°C for 2 hours to complete the ring closure.

-

-

Isolation: Distill off excess solvent under reduced pressure.

-

Crystallization: Dissolve the residue in hot Ligroin (or Ethanol/Water mix) and cool to crystallize.

-

Salt Formation (Optional): Treat with ethanolic HCl to isolate the hydrochloride salt if the derivative contains a basic amine side chain (from the piperidinoethanol reaction).

Expert Tips & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield of 3-Isomer (Protocol A) | Incomplete Fries Rearrangement. | Ensure temperature reaches 120°C . Lower temperatures favor the para (5-propionyl) isomer or the O-acyl intermediate. |

| Solidification during Quench | Titanium salts precipitating. | Use a sufficient volume of 10% HCl during the ice quench to keep Ti salts soluble. |

| Impurity: 5-Propionyl Isomer | Regioselectivity drift. | Strictly control the stoichiometry of TiCl₄ (1:1 with substrate). Excess Lewis acid can alter selectivity. |